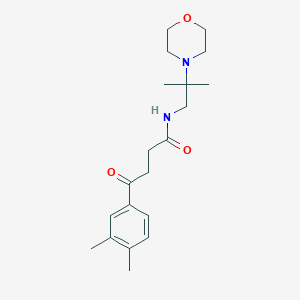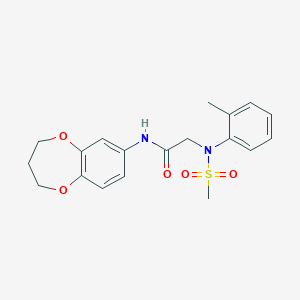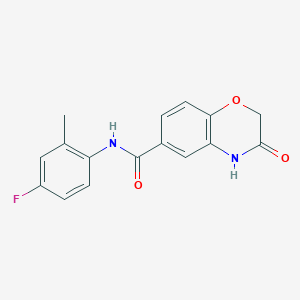
N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B cell receptor (BCR) signaling, which is essential for the survival and proliferation of B cells. TAK-659 has been shown to have potential therapeutic applications in various B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL).
作用机制
N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide inhibits SYK, which is a key mediator of BCR signaling. BCR signaling is essential for the survival and proliferation of B cells, and dysregulated BCR signaling is a hallmark of B cell malignancies. By inhibiting SYK, N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide blocks BCR signaling and induces apoptosis in B cell lymphoma cells.
Biochemical and Physiological Effects:
N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has been shown to have potent anti-tumor activity in preclinical studies. In addition to its effects on BCR signaling and apoptosis, N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has been shown to inhibit migration and adhesion of B cell lymphoma cells. N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide also enhances the anti-tumor activity of other drugs, such as ibrutinib and venetoclax.
实验室实验的优点和局限性
N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good oral bioavailability. N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has been shown to be well-tolerated in preclinical studies and clinical trials. However, N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy are not yet fully understood. N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide also has limited selectivity, as it inhibits other kinases in addition to SYK.
未来方向
There are several future directions for research on N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide. One area of interest is the development of combination therapies that include N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide. N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has been shown to enhance the anti-tumor activity of other drugs, and combination therapies may have synergistic effects. Another area of interest is the development of biomarkers that can predict response to N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide. Biomarkers could help identify patients who are most likely to benefit from N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide and could also be used to monitor treatment response. Finally, further studies are needed to fully understand the long-term safety and efficacy of N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide.
合成方法
N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of 2,2,2-trifluoroethylamine with 2-bromo-5-fluoropyridine to form 6-(2,2,2-trifluoroethoxy)pyridine. This intermediate is then reacted with N-phenylmethanamine to form N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine. Finally, the carboxylic acid derivative of this compound is obtained by reacting it with phosgene.
科学研究应用
N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in B cell malignancies. Preclinical studies have shown that N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide inhibits BCR signaling and induces apoptosis in B cell lymphoma cell lines. In vivo studies in mouse models of CLL and MCL have demonstrated that N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide inhibits tumor growth and prolongs survival. Clinical trials are currently underway to evaluate the safety and efficacy of N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide in patients with CLL, MCL, and DLBCL.
属性
IUPAC Name |
N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3/c16-15(17,18)10-22-13-7-6-12(8-19-13)14(21)20-23-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBURWCCONOJNPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)C2=CN=C(C=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-[(1-phenylcyclobutyl)methyl]acetamide](/img/structure/B7680358.png)



![2-[[4-(Furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7680379.png)
![2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B7680389.png)
![4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one](/img/structure/B7680405.png)

![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylacetamide](/img/structure/B7680416.png)
![4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide](/img/structure/B7680421.png)
![N-[4-(3-methylphenoxy)phenyl]-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7680425.png)
![2-[[2-(4-Ethoxyphenoxy)acetyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B7680450.png)
![4-chloro-N-[3-(cyclopropylcarbamoyl)phenyl]-3-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B7680454.png)
![[1-(benzylamino)-1-oxopropan-2-yl] 4-bromo-1H-pyrrole-2-carboxylate](/img/structure/B7680460.png)